

An In-depth Technical Guide to Benzylmorphine (Peronine)

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Compound of Interest

Compound Name: Benzylmorphine methyl ether

Cat. No.: B15473391

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Abstract: This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and pharmacology of benzylmorphine, a semi-synthetic opioid. Also known by its trade name Peronine, benzylmorphine is the 3-O-benzyl ether of morphine and a structural analog of codeine. This document consolidates available scientific information for researchers, scientists, and drug development professionals. It is important to note that the term "benzylmorphine methyl ether" does not correspond to a recognized compound in the reviewed scientific literature; therefore, this guide focuses on the well-documented parent compound, benzylmorphine.

Introduction and Discovery

Benzylmorphine (Peronine) is a semi-synthetic opioid narcotic that was first introduced to the international market in 1896. Structurally, it is the benzyl ether of morphine, created by replacing the hydrogen of the phenolic hydroxyl group at the 3-position of the morphine molecule with a benzyl group. This modification is analogous to the synthesis of other morphine ethers, such as codeine (the methyl ether) and ethylmorphine (the ethyl ether).

Historically, benzylmorphine was utilized for its analgesic and antitussive properties, serving as a moderate-strength pain reliever and a cough suppressant. Its analgesic potency is reported to be approximately 90% of that of codeine. Despite its initial clinical use, benzylmorphine has largely fallen into disuse, being supplanted by other opioids. In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no accepted medical use.



History and Timeline

- 1896: Benzylmorphine is introduced to the international market under the trade name Peronine.
- Early 20th Century: Used clinically as an analgesic, particularly for eye surgery in 1-2% solutions, and as a cough suppressant.
- Pre-1914: Available for medical use in the United States.
- Mid-20th Century (until the 1960s): Use declines as other opioid derivatives like hydrocodone and codeine become the preferred agents for analgesia and cough suppression, respectively.
- Post-1960s: Falls into general disuse and is subsequently placed under strict regulatory control. It is now regulated internationally under United Nations drug conventions and is a Schedule I substance in the US.

Physicochemical Properties

Benzylmorphine is a heteropentacyclic compound belonging to the 4,5-epoxymorphinan class of alkaloids. Its chemical structure is characterized by the core morphine skeleton with a benzyl ether linkage at the C3 position.



| Property | Value | Reference |
|------------------|--|--------------|
| Chemical Formula | C24H25NO3 | |
| Molar Mass | 375.468 g⋅mol ⁻¹ | - |
| Appearance | White crystalline powder (needles from water) | - |
| Melting Point | 132°C | - |
| Solubility | Soluble in alcohol, benzene, ether, chloroform. Sparingly soluble in water. | |
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9- (benzyloxy)-3-methyl- 2,4,4a,7,7a,13-hexahydro-1H- 4,12-methanobenzofuro[3,2- e]isoquinolin-7-ol | _ |
| Synonyms | Peronine, 3-O-Benzylmorphine | - |

Experimental Protocols Representative Synthesis of 3-O-Benzylmorphine

The synthesis of benzylmorphine is achieved through the benzylation of the phenolic hydroxyl group of morphine. Older methods reference the use of benzyl chloride in the presence of a base.

Objective: To synthesize 3-O-benzylmorphine from morphine.

Materials:

- Morphine
- Benzyl chloride (C₆H₅CH₂Cl)
- Sodium ethoxide (NaOEt) or another suitable base (e.g., NaOH)



- Anhydrous ethanol
- Solvents for extraction and purification (e.g., diethyl ether, chloroform)
- Water

Procedure:

- Dissolve morphine in anhydrous ethanol.
- Add a stoichiometric equivalent of sodium ethoxide to the solution to form the sodium salt of the morphine phenoxide.
- Add benzyl chloride to the reaction mixture.
- Reflux the mixture for several hours to allow the etherification reaction to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and neutralize it.
- Evaporate the solvent under reduced pressure.
- Perform a liquid-liquid extraction to separate the product from inorganic salts and unreacted starting material.
- Wash the organic layer with water and dry it over an anhydrous salt (e.g., Na₂SO₄).
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ether) to yield crystalline benzylmorphine.



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Caption: Synthetic workflow for Benzylmorphine.



General Protocol for Opioid Receptor Binding Assay

To quantify the binding affinity of a compound like benzylmorphine for opioid receptors (μ , δ , κ), a competitive radioligand binding assay is typically performed.

Objective: To determine the inhibition constant (Ki) of benzylmorphine at the μ -opioid receptor.

Materials:

- Cell membranes prepared from cells expressing the human μ -opioid receptor (hMOR).
- [3H]-DAMGO (a selective μ-opioid receptor agonist radioligand).
- Benzylmorphine (test compound).
- Naloxone (a non-selective opioid antagonist for determining non-specific binding).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation vials and scintillation cocktail.
- · Liquid scintillation counter.
- Glass fiber filters.

Procedure:

- Prepare serial dilutions of benzylmorphine in the assay buffer.
- In a series of tubes, add the hMOR-expressing cell membranes, a fixed concentration of [3H]-DAMGO (typically near its Kd value), and varying concentrations of benzylmorphine.
- For determining total binding, add only membranes and radioligand.
- For determining non-specific binding, add membranes, radioligand, and a high concentration of naloxone.
- Incubate the tubes at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.



- Terminate the binding reaction by rapid filtration through glass fiber filters, washing with icecold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the benzylmorphine concentration to generate a competition curve.
- Determine the IC₅₀ (concentration of benzylmorphine that inhibits 50% of specific [³H]-DAMGO binding) from the curve.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacological Profile

Benzylmorphine acts as a narcotic analgesic and antitussive, with its effects mediated through interaction with opioid receptors in the central nervous system. Its overall profile is comparable to that of codeine.

Quantitative Data

Specific in vitro binding affinities (Ki) and in vivo potency (ED $_{50}$) values for benzylmorphine are not readily available in modern literature. However, its potency is qualitatively described as being approximately 90% that of codeine. For context, the table below presents the μ -opioid receptor (MOR) binding affinities for morphine and codeine.

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | Species | Reference |
|----------|------------------------------------|---------|-----------|
| Morphine | 1.2 | Rat | |
| Codeine | >100 | Human | |



Note: Ki values can vary significantly based on experimental conditions (e.g., tissue source, radioligand used). The lower the Ki value, the higher the binding affinity.

The weaker binding affinity of codeine compared to morphine is well-established. Given that benzylmorphine's potency is similar to codeine, it can be inferred that its binding affinity for the μ -opioid receptor is also likely to be significantly lower than that of morphine.

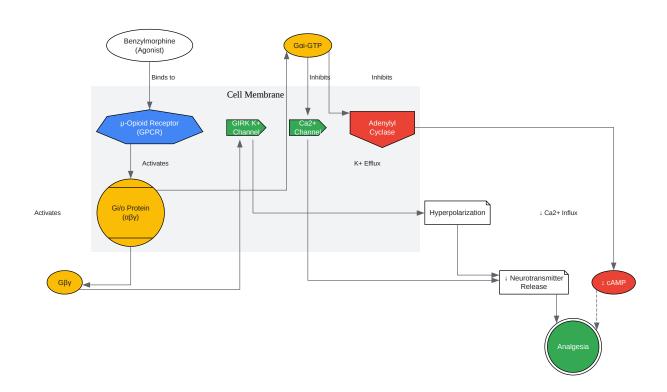
Mechanism of Action & Signaling Pathways

As a morphine derivative, benzylmorphine is an agonist at opioid receptors, primarily the μ -opioid receptor (MOR). Opioid receptors are G-protein coupled receptors (GPCRs) that mediate their effects through the G α i/o subunit.

The classical signaling cascade following receptor activation involves:

- G-Protein Activation: Agonist binding induces a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβy dimer.
- Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of Ion Channels:
 - The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to potassium efflux and hyperpolarization of the neuronal membrane.
 - The Gαi and/or Gβy subunits inhibit N-type voltage-gated calcium channels, reducing calcium influx.
- Neurotransmitter Inhibition: The combined effect of hyperpolarization and reduced calcium influx decreases the release of neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways, resulting in analgesia.





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